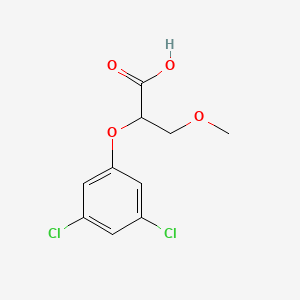
2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid
Cat. No. B2915957
Key on ui cas rn:
701915-91-5
M. Wt: 265.09
InChI Key: HOAMUXJQCGJKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07271130B2
Procedure details


An emulsion of methyl 2-(3,5-dichlorophenyl)-3-methoxypropionate in sodium hydroxide (0.14 g) and water (2 ml) was stirred at ambient temperature for 2 hours when a clear solution was produced. The mixture was acidified with concentrated sulphuric acid (0.34 g), diluted with water then extracted with diethyl ether. The organic phase was separated, extracted with aqueous sodium hydrogen carbonate and the organic phase discarded. The basic aqueous extract was acidified with concentrated hydrochloric acid and extracted with diethyl ether. The extract was dried over magnesium sulphate and evaporated under reduced pressure to give a colourless oil, 0.50 g, containing a mixture of the required product and 2-(3,5-dichlorophenoxy)-acrylic acid in the ratio 2:1, which was used in the next Stage without further purification. 2-(3,5-Dichlorophenoxy)-3-methoxypropionic acid was characterised from its NMR spectrum.
Name
2-(3,5-dichlorophenoxy)-acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
methyl 2-(3,5-dichlorophenyl)-3-methoxypropionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Name
Identifiers


|
REACTION_CXSMILES
|
ClC1C=C(C(COC)[C:10](OC)=[O:11])C=C(Cl)C=1.S(=O)(=O)(O)O.[Cl:22][C:23]1[CH:24]=[C:25]([CH:32]=[C:33]([Cl:35])[CH:34]=1)[O:26][C:27](=[CH2:31])[C:28]([OH:30])=[O:29]>[OH-].[Na+].O>[Cl:22][C:23]1[CH:24]=[C:25]([CH:32]=[C:33]([Cl:35])[CH:34]=1)[O:26][CH:27]([CH2:31][O:11][CH3:10])[C:28]([OH:30])=[O:29] |f:3.4|
|
Inputs


Step One
|
Name
|
2-(3,5-dichlorophenoxy)-acrylic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(OC(C(=O)O)=C)C=C(C1)Cl
|
Step Two
|
Name
|
methyl 2-(3,5-dichlorophenyl)-3-methoxypropionate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)C(C(=O)OC)COC
|
|
Name
|
|
|
Quantity
|
0.14 g
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0.34 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was produced
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
then extracted with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with aqueous sodium hydrogen carbonate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The basic aqueous extract
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extract was dried over magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a colourless oil, 0.50 g
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(OC(C(=O)O)COC)C=C(C1)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
